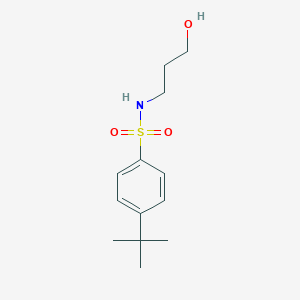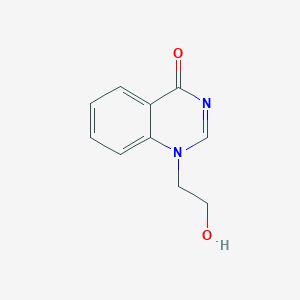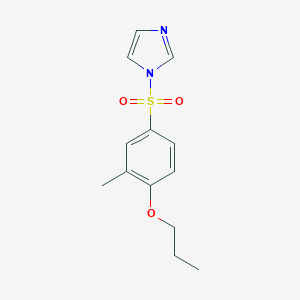![molecular formula C19H17NO6S B225280 (4-{[(4-Methoxy-1-naphthyl)sulfonyl]amino}phenoxy)acetic acid](/img/structure/B225280.png)
(4-{[(4-Methoxy-1-naphthyl)sulfonyl]amino}phenoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-{[(4-Methoxy-1-naphthyl)sulfonyl]amino}phenoxy)acetic acid, commonly known as MNSA, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. MNSA is a derivative of naphthalene and has been synthesized using various methods.
科学的研究の応用
MNSA has been the subject of extensive scientific research due to its potential applications in various fields. One of the most significant applications of MNSA is its use as a fluorescent probe for the detection of proteins and enzymes. MNSA has also been used as a ligand in the synthesis of metal-organic frameworks and as a building block in the synthesis of supramolecular structures. Additionally, MNSA has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases.
作用機序
The mechanism of action of MNSA is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. MNSA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a role in inflammation. MNSA has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and physiological effects:
MNSA has been shown to have various biochemical and physiological effects. In vitro studies have shown that MNSA can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. MNSA has also been shown to reduce inflammation by inhibiting the production of prostaglandins. In vivo studies have shown that MNSA can reduce the size of tumors in mice and improve cognitive function in rats.
実験室実験の利点と制限
MNSA has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. MNSA is also stable and can be stored for extended periods without degradation. However, there are also limitations to the use of MNSA in lab experiments. MNSA is relatively expensive compared to other fluorescent probes, and its use may be limited by its specificity for certain enzymes and proteins.
将来の方向性
For MNSA research include the development of more specific and sensitive fluorescent probes, the development of MNSA derivatives with improved pharmacokinetic properties, and further studies to fully understand its mechanism of action and potential applications.
合成法
MNSA can be synthesized using various methods, including the reaction of 4-methoxy-1-naphthalenesulfonyl chloride with 4-aminophenol in the presence of a base. Another method involves the reaction of 4-methoxy-1-naphthalenesulfonyl chloride with 4-aminophenoxyacetic acid in the presence of a base. The yield of MNSA using these methods is typically high, and the purity can be increased using various purification techniques.
特性
分子式 |
C19H17NO6S |
|---|---|
分子量 |
387.4 g/mol |
IUPAC名 |
2-[4-[(4-methoxynaphthalen-1-yl)sulfonylamino]phenoxy]acetic acid |
InChI |
InChI=1S/C19H17NO6S/c1-25-17-10-11-18(16-5-3-2-4-15(16)17)27(23,24)20-13-6-8-14(9-7-13)26-12-19(21)22/h2-11,20H,12H2,1H3,(H,21,22) |
InChIキー |
AYCSIHGRLOULLG-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=C(C=C3)OCC(=O)O |
正規SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=C(C=C3)OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-chloro-3-ethoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B225206.png)
![2-[alpha-(1H-Indole-3-yl)benzyl]indan-1,3-dione](/img/structure/B225210.png)



![5-Bromo-1H-benzo[d]imidazole-2-sulfonic acid](/img/structure/B225219.png)


![1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B225268.png)
![4-{[(4-Sec-butylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B225290.png)



